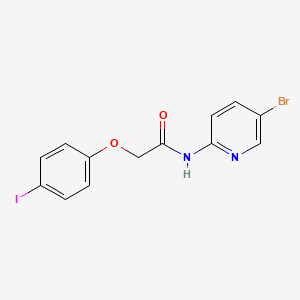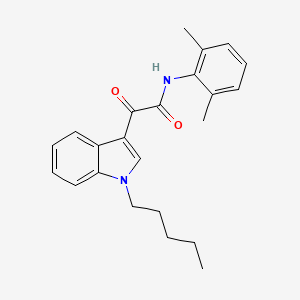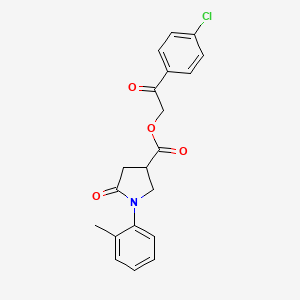![molecular formula C14H7F5N6 B14948062 6-(1H-benzimidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14948062.png)
6-(1H-benzimidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE is a complex organic compound that features a benzimidazole moiety linked to a triazolopyridazine core, with a pentafluoroethyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE typically involves multi-step organic reactions The process begins with the preparation of the benzimidazole derivative, followed by the formation of the triazolopyridazine core
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce high-quality compounds.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
6-(1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific electronic, optical, or mechanical properties.
Wirkmechanismus
The mechanism of action of 6-(1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The triazolopyridazine core may interact with nucleic acids or proteins, affecting cellular processes. The pentafluoroethyl group can enhance the compound’s stability and bioavailability, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-(1H-BENZIMIDAZOL-1-YL)ETHYL)-1H-BENZIMIDAZOLE
- 2-(2-(1H-BENZIMIDAZOL-2-YL)-1-METHYLETHYL)-1H-BENZIMIDAZOLE
- 2-Hydroxybenzimidazole
Uniqueness
6-(1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C14H7F5N6 |
|---|---|
Molekulargewicht |
354.24 g/mol |
IUPAC-Name |
6-(benzimidazol-1-yl)-3-(1,1,2,2,2-pentafluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C14H7F5N6/c15-13(16,14(17,18)19)12-22-21-10-5-6-11(23-25(10)12)24-7-20-8-3-1-2-4-9(8)24/h1-7H |
InChI-Schlüssel |
ZYSRISIAJRLHSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CN2C3=NN4C(=NN=C4C(C(F)(F)F)(F)F)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B14947983.png)
![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B14947994.png)
![N-benzyl-2-{[4-(3-methylphenyl)-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}propanamide](/img/structure/B14948005.png)
![3-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B14948018.png)
![(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14948024.png)

![N-[4-hydroxy-1-(4-methoxyphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-methoxybenzamide](/img/structure/B14948033.png)
![Benzenesulfonamide, N-[1-(4-hydroxy-3-methylphenylamino)ethylidene]-4-methyl-](/img/structure/B14948040.png)
![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B14948053.png)
![Ethyl 3-amino-1-[(1S,2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-YL]-1H-pyrazole-4-carboxylate](/img/structure/B14948066.png)
![6-tert-Butyl-3-phenylamino-4H-[1,2,4]triazin-5-one](/img/structure/B14948074.png)
![4-{[3-(Pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]amino}butan-1-ol](/img/structure/B14948076.png)

